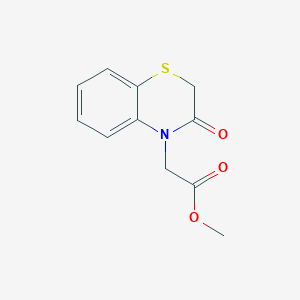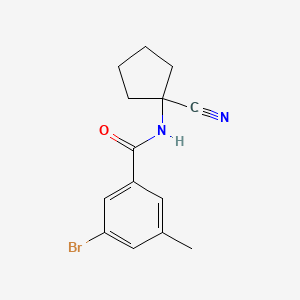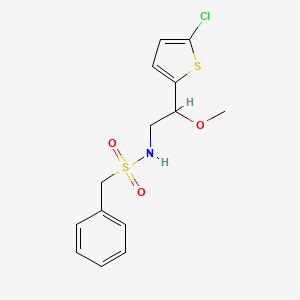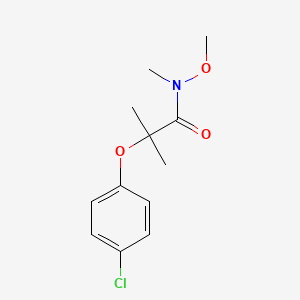
4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one, also known as MBCM, is a heterocyclic compound belonging to the benzothiazine family. It is a colorless crystalline solid that is insoluble in water and has a melting point of 187 °C. MBCM has been studied for its potential applications in medicine and scientific research due to its unique structure and properties.
科学的研究の応用
Biological and Pharmacological Activities
1,4-Benzothiazine derivatives, which include compounds like 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one, have been recognized for their versatile biological activities. These activities encompass a range of pharmacological benefits, including antimicrobial, anti-inflammatory, and anticancer effects. The structural core of 1,4-benzothiazines allows for varied biological functionalities, making them a focal point in drug discovery and medicinal chemistry. The synthetic accessibility and the ability to undergo diverse chemical modifications make this class of compounds highly attractive for developing new therapeutic agents. Specifically, their action against various cancer types and their potential as antimicrobial agents stand out, with research suggesting that modifications to the benzothiazine core can lead to enhanced pharmacological activities (Rai, Singh, Raj, & Saha, 2017); (Bhat & Belagali, 2020).
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating potentials of 1,4-benzothiazine azole derivatives are particularly noteworthy. These compounds have shown significant in vitro and in vivo activity against Candida species, highlighting their therapeutic potential. The effectiveness of these compounds is linked to their chemical structure, including the presence of the azole moiety and various substitutions at strategic positions on the benzothiazine nucleus. Their dual role in direct antifungal action and the modulation of immune responses suggests a synergistic mechanism that enhances their overall efficacy in vivo, providing a promising avenue for the development of novel antifungal therapies (Schiaffella & Vecchiarelli, 2001).
Antioxidant Capacity
Another significant application of 1,4-benzothiazine derivatives is in the domain of antioxidant capacity assays. The ABTS/PP decolorization assay, in particular, has been widely used to evaluate the antioxidant potential of various compounds, including benzothiazine derivatives. These assays help in understanding the reaction pathways and the extent of antioxidant activity, which is crucial for assessing the potential health benefits of these compounds. The ability of benzothiazine derivatives to participate in reactions that mitigate oxidative stress underlines their potential in developing therapies aimed at conditions associated with oxidative damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Chemotherapeutic Potential
The chemotherapeutic potential of benzothiazoles, including 1,4-benzothiazine derivatives, has been extensively studied, with a particular focus on anticancer properties. These compounds have shown efficacy in various models of cancer, including hepatocellular carcinoma. The broad spectrum of pharmacological activities, coupled with their structural versatility, makes them suitable candidates for further development into anticancer agents. Research continues to explore the structural activity relationships and mechanisms underlying their anticancer effects, aiming to harness their full therapeutic potential (Kamal, Hussaini, Malik, 2015).
特性
IUPAC Name |
methyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-11(14)6-12-8-4-2-3-5-9(8)16-7-10(12)13/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYAXVWTGNEERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2577539.png)


![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2577543.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2577545.png)
![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)


![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)
![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)
![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)
![N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2577557.png)